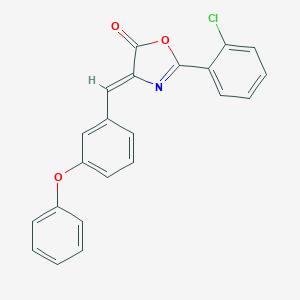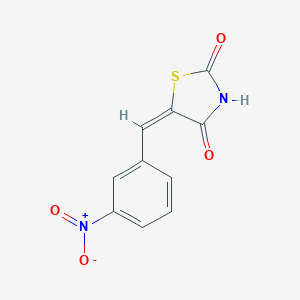
2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)- is a chemical compound with the molecular formula C10H6N2O4S and a molecular weight of 250.23g/mol . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
Thiazolidinediones are synthesized using various methods. One such method involves the use of deep eutectic solvents in the synthesis of thiazolidinedione derivatives. These solvents act as both solvents and catalysts. A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis was performed, and choline chloride, N-methylurea, was found to be the best for further synthesis .Molecular Structure Analysis
The thiazolidine-2,4-dione is a five-membered, heterocyclic compound. The thiazole ring contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .Applications De Recherche Scientifique
Summary of the Application
Thiazolidin-2,4-dione (TZD) compounds have been found to exhibit a wide range of biological activities. They show antimicrobial action by inhibiting cytoplasmic Mur ligases, antioxidant action by scavenging reactive oxygen species (ROS), and hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation .
Methods of Application or Experimental Procedures
The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety . The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted.
Results or Outcomes
The results or outcomes of these studies have shown that TZD analogues can exhibit a wide range of biological activities, including antimicrobial, antioxidant, and hypoglycemic effects .
2. Aldose Reductase Inhibitory Activity
Summary of the Application
A series of 5-(arylidene)thiazolidine-2,4-diones were prepared and examined for their in vitro aldose reductase (AR) inhibitory activities and cytotoxicity .
Methods of Application or Experimental Procedures
The compounds were prepared by the solvent-free reaction of 2,4-thiazolidinedione with aromatic aldehydes in the presence of urea .
Results or Outcomes
5-(2-Hydroxy-3-methylbenzylidene)thiazolidine-2,4-dione was identified as the most potent AR inhibitor in this series, exerting uncompetitive inhibition with a Ki value of 0.445 ± 0.013 µM .
3. Synthesis of 5-Arylidene-2,4-Thiazolidinediones
Summary of the Application
2,4-Thiazolidinedione can be used in the synthesis of 5-arylidene-2,4-thiazolidinediones via an ultrasound-promoted aldol condensation reaction .
Methods of Application or Experimental Procedures
The compounds are prepared by the solvent-free reaction of 2,4-thiazolidinedione with aromatic aldehydes in the presence of urea .
Results or Outcomes
The result of this synthesis is a series of 5-arylidene-2,4-thiazolidinediones .
4. Antidiabetic Agents
Summary of the Application
Thiazolidin-2,4-dione (TZD) compounds, also known as glitazones, are used as antidiabetic agents . They improve insulin resistance through PPAR-γ receptor activation .
Results or Outcomes
The results or outcomes of these studies have shown that TZD analogues can exhibit hypoglycemic activity by improving insulin resistance .
5. Aldose Reductase Inhibitors
Summary of the Application
A series of 5-(arylidene)thiazolidine-2,4-diones were prepared and examined for their in vitro aldose reductase (AR) inhibitory activities and cytotoxicity .
Methods of Application or Experimental Procedures
The compounds were prepared by the solvent-free reaction of 2,4-thiazolidinedione with aromatic aldehydes in the presence of urea .
Results or Outcomes
5-(2-Hydroxy-3-methylbenzylidene)thiazolidine-2,4-dione was identified as the most potent AR inhibitor in this series, exerting uncompetitive inhibition with a Ki value of 0.445 ± 0.013 µM .
6. Synthesis of Drugs with Antihyperglycemic Activity
Summary of the Application
2,4-Thiazolidinedione can be used as a starting material for the synthesis of drugs with antihyperglycemic activity .
Results or Outcomes
The result of this synthesis is a series of drugs with antihyperglycemic activity .
Orientations Futures
Thiazolidinediones, including 2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)-, have generated special interest due to their existence in pharmacologically dynamic natural products and powerful agrochemicals and pharmaceuticals. They exhibit a wide range of biological activities, making them a highly utilized and versatile moiety .
Propriétés
IUPAC Name |
(5E)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-2-1-3-7(4-6)12(15)16/h1-5H,(H,11,13,14)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOVMANHBOBQRW-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)NC(=O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E)-2-(3-bromophenyl)-4-[(2,4-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one](/img/structure/B411930.png)
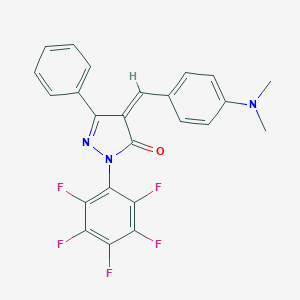
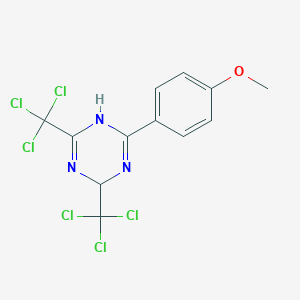
![3-phenyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]acrylamide](/img/structure/B411935.png)
![N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}furan-2-carboxamide](/img/structure/B411936.png)
![ethyl 3-[3-{3-nitrophenyl}-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-butenoate](/img/structure/B411938.png)
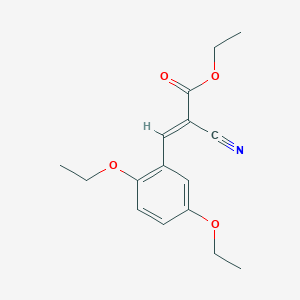
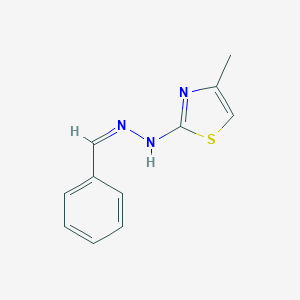
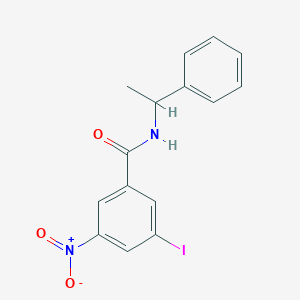
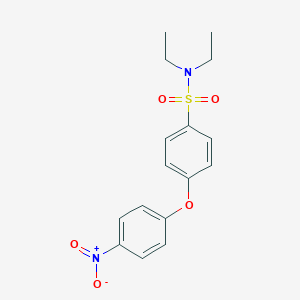
![Ethyl 2-[2-(4-methoxybenzylidene)hydrazino]-1,3-thiazole-4-carboxylate](/img/structure/B411947.png)
![N-[2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B411948.png)
